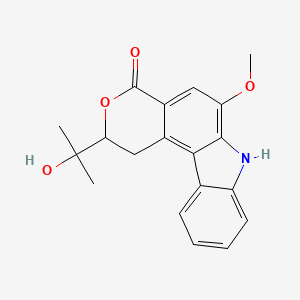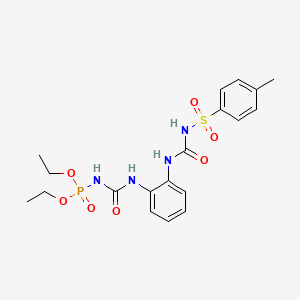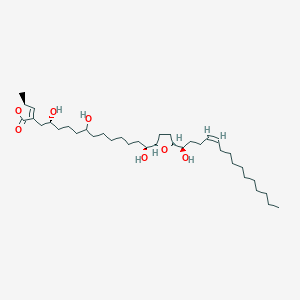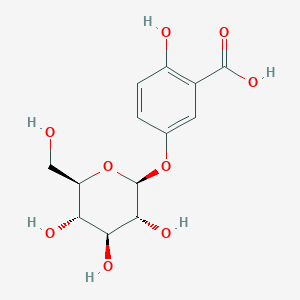
(2S,3S,4R)-2-aminohexadecane-1,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C16 phytosphingosine is a sphingoid that is C16 sphinganine bearing an additional 4R-hydroxy substituent. It derives from a hexadecasphing-4-enine. It is a conjugate base of a C16 phytosphingosine(1+).
Scientific Research Applications
Application in Structural Analysis of Lipids
The compound (2S,3S,4R)-2-aminohexadecane-1,3,4-triol has been identified in the structural analysis of minor cerebrosides from a Far-Eastern glass sponge Aulosaccus sp. This study used NMR spectroscopy, mass spectrometry, and chemical transformations to elucidate the structures of cerebrosides, revealing the presence of this compound linked to 15Z-22:1 acid (Santalova, Denisenko, & Dmitrenok, 2015).
Role in Glycosphingolipid Metabolism
This compound has been instrumental in understanding glycosphingolipid metabolism. It was found in cerebrosides from a Far-Eastern Glass Sponge, indicating its role in the biological pathways of marine organisms. These findings contribute to the broader knowledge of marine biochemistry and glycosphingolipid structures (Santalova, Denisenko, Dmitrenok, Drozdov, & Stonik, 2014).
properties
Product Name |
(2S,3S,4R)-2-aminohexadecane-1,3,4-triol |
|---|---|
Molecular Formula |
C16H35NO3 |
Molecular Weight |
289.45 g/mol |
IUPAC Name |
(2S,3S,4R)-2-aminohexadecane-1,3,4-triol |
InChI |
InChI=1S/C16H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15(19)16(20)14(17)13-18/h14-16,18-20H,2-13,17H2,1H3/t14-,15+,16-/m0/s1 |
InChI Key |
OCHZTELGZBWSJD-XHSDSOJGSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C(C(CO)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)


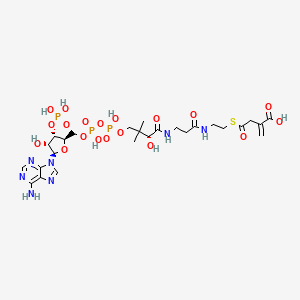

![(3S,6S,9S,12S,15S,18S,21S,24S,30S,33S)-30-ethyl-12-(2-hydroxyethoxymethyl)-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1247132.png)
